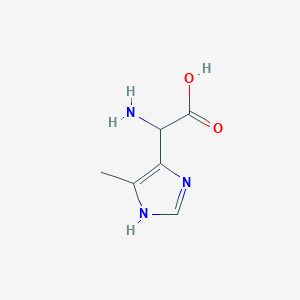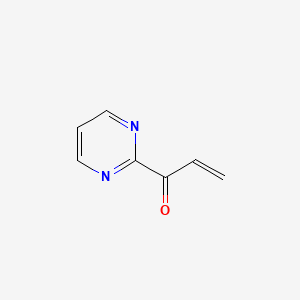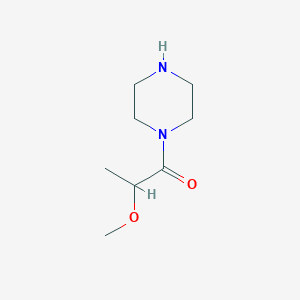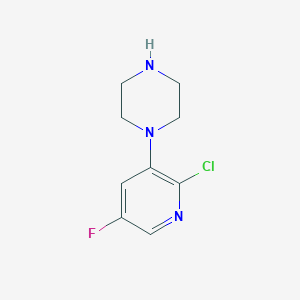
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a pyridine ring substituted with chlorine and fluorine atoms
Méthodes De Préparation
The synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine typically involves the reaction of 2-chloro-5-fluoropyridine with piperazine under specific conditions. One common method includes:
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.
Catalysts and Reagents: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction. Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to deprotonate the piperazine, making it more nucleophilic.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles. For example, nucleophilic aromatic substitution (SNAr) can replace the chlorine atom with groups like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to remove the halogen atoms.
Common Reagents and Conditions: Typical reagents include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. Conditions often involve mild temperatures and neutral to slightly basic pH.
Major Products: The major products depend on the specific reaction but can include various substituted pyridines and piperazines.
Applications De Recherche Scientifique
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine exerts its effects involves:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to changes in cellular function. This can include alterations in signal transduction pathways and gene expression.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5-fluoropyridin-3-yl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone and 1-(2-Chloro-5-fluoropyridin-3-yl)methanamine share structural similarities but differ in their functional groups.
Uniqueness: The presence of both chlorine and fluorine atoms on the pyridine ring, along with the piperazine moiety, gives this compound unique chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H11ClFN3 |
|---|---|
Poids moléculaire |
215.65 g/mol |
Nom IUPAC |
1-(2-chloro-5-fluoropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H11ClFN3/c10-9-8(5-7(11)6-13-9)14-3-1-12-2-4-14/h5-6,12H,1-4H2 |
Clé InChI |
NMYLVKBETJBXKW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(N=CC(=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



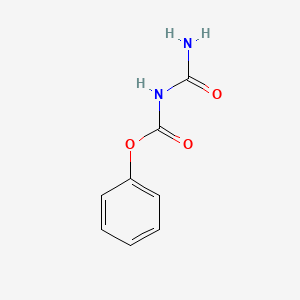
![tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate](/img/structure/B13555987.png)
![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine](/img/structure/B13555993.png)
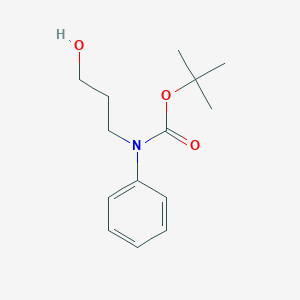
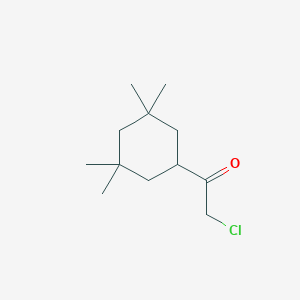

![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556012.png)
